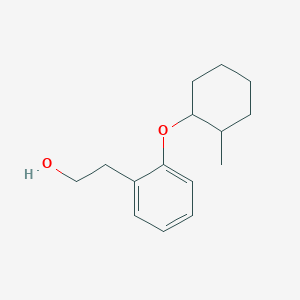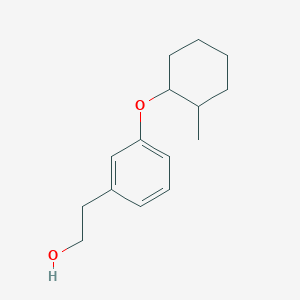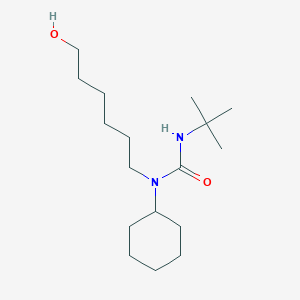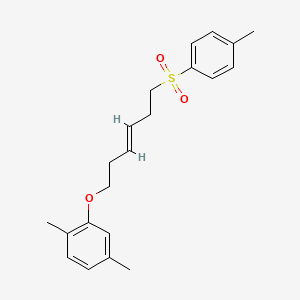
2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene is an organic compound characterized by its unique structure, which includes a tosyl group, a hex-3-enyloxy chain, and a dimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene typically involves the following steps:
Formation of the Tosylate Intermediate: The initial step involves the tosylation of hex-3-en-1-ol using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This reaction forms the tosylate intermediate.
Etherification: The tosylate intermediate is then reacted with 1,4-dimethylbenzene in the presence of a strong base like sodium hydride (NaH) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the double bond in the hex-3-enyloxy chain.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like hydroxide ions (OH⁻) can replace the tosyl group to form alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas (H₂).
Substitution: NaOH, KOH, in polar solvents like water or alcohols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Alcohols.
Scientific Research Applications
2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene involves its interaction with molecular targets through its functional groups. The tosyl group can act as a leaving group in substitution reactions, while the double bond in the hex-3-enyloxy chain can participate in addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene: Unique due to the presence of both a tosyl group and a dimethylbenzene core.
2-((E)-6-Tosylhex-3-enyloxy)-benzene: Lacks the dimethyl groups, leading to different reactivity and applications.
2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylcyclohexane: Contains a cyclohexane ring instead of a benzene ring, affecting its chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1,4-dimethyl-2-[(E)-6-(4-methylphenyl)sulfonylhex-3-enoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3S/c1-17-9-12-20(13-10-17)25(22,23)15-7-5-4-6-14-24-21-16-18(2)8-11-19(21)3/h4-5,8-13,16H,6-7,14-15H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXWUGCLEHWQCB-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC=CCCOC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC/C=C/CCOC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-phenyl-1H-iMidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B8080238.png)
![methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B8080254.png)
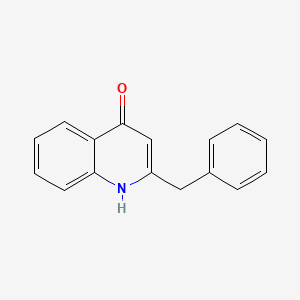
![1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone](/img/structure/B8080286.png)
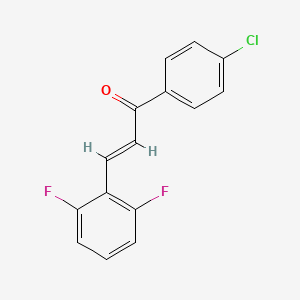
![Decahydronaphtho[2,3-b]oxirene](/img/structure/B8080297.png)
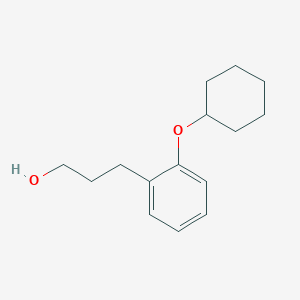
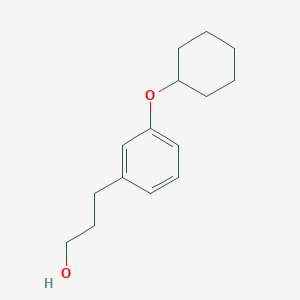
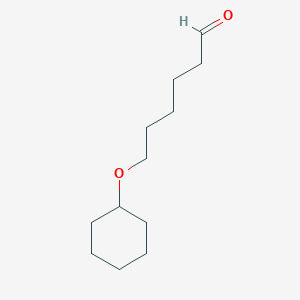
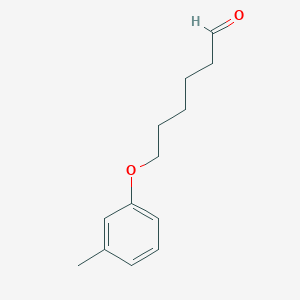
![Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine]](/img/structure/B8080322.png)
